molecular formula C12H25FO6 B14203477 17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol CAS No. 917763-54-3

17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol

Cat. No.: B14203477
CAS No.: 917763-54-3
M. Wt: 284.32 g/mol
InChI Key: YHGXWBNIAPXWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, characterized by the general formula (C2H4O)n, where n is greater than or equal to 3 . This compound is notable for its unique structure, which includes a fluorine atom and multiple ether linkages, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol typically involves the reaction of ethylene oxide with a suitable fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent polymerization . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting their function and stability. The compound’s multiple ether linkages also contribute to its solubility and ability to penetrate biological membranes .

Comparison with Similar Compounds

17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol can be compared with other polyethylene glycols and fluorinated alcohols:

Similar compounds include:

Properties

CAS No.

917763-54-3

Molecular Formula

C12H25FO6

Molecular Weight

284.32 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C12H25FO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2

InChI Key

YHGXWBNIAPXWSE-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.